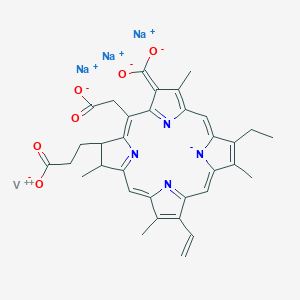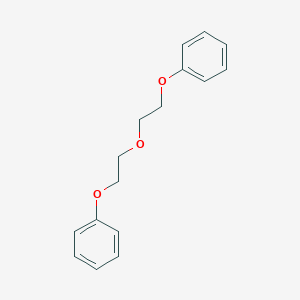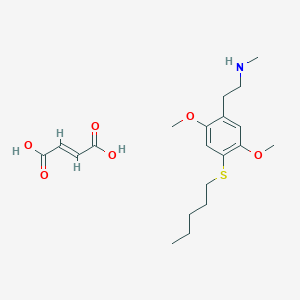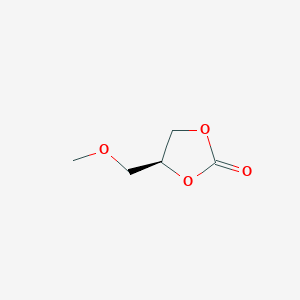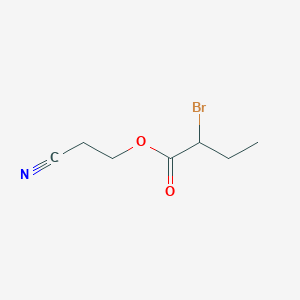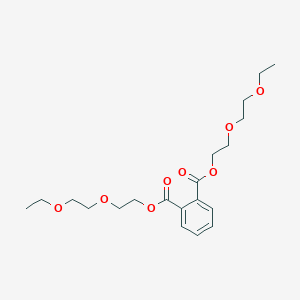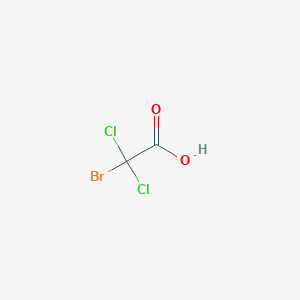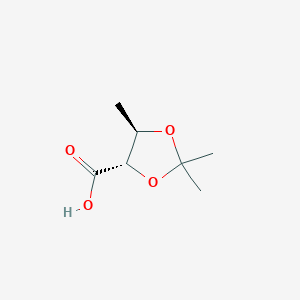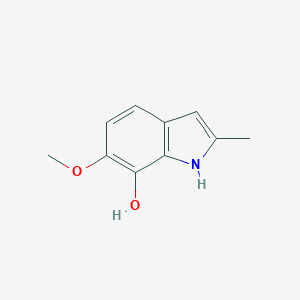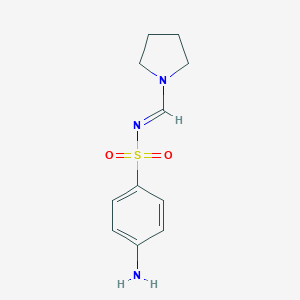
1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine, also known as PMSMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. PMSMP is a sulfonamide-based compound that possesses antibacterial, antifungal, and antiviral properties.
Mechanism of Action
The mechanism of action of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine involves the inhibition of bacterial cell wall synthesis by interfering with the biosynthesis of peptidoglycan. 1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine binds to the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, an essential nutrient for bacterial growth. By inhibiting this enzyme, 1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine prevents the synthesis of folic acid, leading to bacterial cell death.
Biochemical and Physiological Effects
1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine has been shown to have low toxicity and good bioavailability. It is rapidly absorbed into the bloodstream and distributed throughout the body. 1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine has been found to have a half-life of approximately 3 hours, and it is primarily eliminated through renal excretion.
Advantages and Limitations for Lab Experiments
1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine has several advantages for use in lab experiments. It has a broad spectrum of activity against various microorganisms, making it a useful tool for studying the mechanisms of bacterial, fungal, and viral infections. 1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine is also relatively easy to synthesize, making it readily available for research purposes. However, 1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine has some limitations, including its potential to cause allergic reactions in some individuals and its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine. One area of interest is the development of new formulations of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine that can increase its solubility in water and improve its pharmacokinetic properties. Another direction is the investigation of the potential of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine as a treatment for viral infections, such as hepatitis B and HIV. Additionally, there is potential for 1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine to be used in combination with other antibiotics to enhance their efficacy against antibiotic-resistant bacteria. Overall, 1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine represents a promising avenue for research in the field of medicine, and further studies are needed to fully explore its potential.
Synthesis Methods
1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine can be synthesized through a multi-step process involving the reaction of 4-aminobenzenesulfonamide with formaldehyde and pyrrolidine. The reaction results in the formation of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine, which can be purified through recrystallization.
Scientific Research Applications
1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine has been extensively studied for its potential applications in the field of medicine. It has been found to possess antibacterial activity against a wide range of gram-positive and gram-negative bacteria, including antibiotic-resistant strains. 1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine has also shown antifungal activity against various fungal species, including Candida albicans. Moreover, 1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine has been demonstrated to have antiviral activity against the hepatitis B virus.
properties
CAS RN |
126826-65-1 |
|---|---|
Product Name |
1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine |
Molecular Formula |
C11H15N3O2S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
(NE)-4-amino-N-(pyrrolidin-1-ylmethylidene)benzenesulfonamide |
InChI |
InChI=1S/C11H15N3O2S/c12-10-3-5-11(6-4-10)17(15,16)13-9-14-7-1-2-8-14/h3-6,9H,1-2,7-8,12H2/b13-9+ |
InChI Key |
DBQKBULROPCQIC-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCN(C1)/C=N/S(=O)(=O)C2=CC=C(C=C2)N |
SMILES |
C1CCN(C1)C=NS(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
C1CCN(C1)C=NS(=O)(=O)C2=CC=C(C=C2)N |
synonyms |
(NE)-4-amino-N-(pyrrolidin-1-ylmethylidene)benzenesulfonamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





